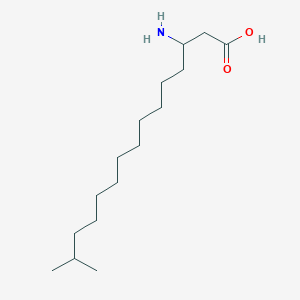
3-Amino-14-methylpentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-14-methylpentadecanoic acid is a branched-chain fatty acid derivative It is a unique compound due to its structure, which includes an amino group and a methyl group attached to a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-14-methylpentadecanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-14-methylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
3-Amino-14-methylpentadecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a biomarker for certain metabolic processes and diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-14-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The methyl group can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Pentadecanoic acid: A straight-chain saturated fatty acid.
14-Methylpentadecanoic acid: A methyl-branched fatty acid similar in structure but lacking the amino group.
Uniqueness: 3-Amino-14-methylpentadecanoic acid is unique due to the presence of both an amino group and a methyl group on a long carbon chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
64642-46-2 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
3-amino-14-methylpentadecanoic acid |
InChI |
InChI=1S/C16H33NO2/c1-14(2)11-9-7-5-3-4-6-8-10-12-15(17)13-16(18)19/h14-15H,3-13,17H2,1-2H3,(H,18,19) |
InChI Key |
YLQDUYJBYICVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















